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Compound of Interest

Compound Name: 2,3-Dihydroxypropanenitrile

Cat. No.: B15442846

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,3-
dihydroxypropanenitrile (also known as glyceronitrile). The information is compiled from
scientific literature and chemical databases to serve as a comprehensive resource for
researchers and professionals in drug development and related scientific fields.

Introduction

2,3-Dihydroxypropanenitrile (CAS No. 69470-43-5) is a small, polar molecule with the
chemical formula CsHsNO:. Its structure, featuring two hydroxyl groups and a nitrile functional
group, makes it an interesting subject for spectroscopic analysis. This document summarizes
the available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR)
spectroscopy data for this compound. It is important to note that while some experimental data
exists, particularly for mass spectrometry, comprehensive experimental NMR and IR data are
not readily available in the published literature.

Mass Spectrometry (MS)

Experimental mass spectrometry data for 2,3-dihydroxypropanenitrile has been reported in
the context of its discovery as a germination stimulant in smoke from burned vegetation.

Table 1. Mass Spectrometry Data for 2,3-Dihydroxypropanenitrile
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Parameter Value
Molecular Formula CsHsNO:2
Molecular Weight 87.08 g/mol
Exact Mass 87.0320 u
Major Mass Spectral Peaks (m/z) 57, 56, 43, 31

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of 2,3-dihydroxypropanenitrile was obtained using a gas chromatograph
coupled to a mass spectrometer (GC-MS). A common protocol for such an analysis is as
follows:

o Sample Preparation: A solution of the analyte in a suitable volatile solvent (e.g.,
dichloromethane or methanol) is prepared.

« Injection: A small volume (typically 1 pL) of the sample is injected into the GC inlet, which is
heated to ensure rapid vaporization.

o Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,
helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 pm film
thickness). The column temperature is programmed to ramp up (e.g., from 40°C to 250°C at
10°C/min) to separate compounds based on their boiling points and interactions with the
stationary phase.

« |onization: As the separated compounds elute from the GC column, they enter the mass
spectrometer's ion source. Electron ionization (EIl) is a common technique where the
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which is a plot of ion intensity versus m/z.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the last update, experimental *H and 3C NMR data for 2,3-dihydroxypropanenitrile are
not available in the peer-reviewed literature. Therefore, predicted NMR data is presented
below. These predictions are based on computational models and should be used as a guide
for the expected spectral features.

Table 2: Predicted *H NMR Data for 2,3-Dihydroxypropanenitrile (Solvent: D20)

Chemical Shift (ppm) Multiplicity Assighment
~4.0 Doublet of Doublets H-2

~3.7 Doublet of Doublets H-3a

~3.6 Doublet of Doublets H-3b

Table 3: Predicted 13C NMR Data for 2,3-Dihydroxypropanenitrile (Solvent: D20)

Chemical Shift (ppm) Assighment
~120 C-1 (CN)

~70 C-2

~65 C-3

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., D20, CDCIs, DMSO-ds) in an NMR tube.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned and the magnetic field is shimmed to ensure homogeneity.

o Data Acquisition: For *H NMR, a standard pulse sequence is used to acquire the free
induction decay (FID). For 3C NMR, a proton-decoupled pulse sequence is typically
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employed to simplify the spectrum. Key parameters such as the number of scans, relaxation
delay, and spectral width are optimized.

o Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Similar to NMR, experimental IR data for 2,3-dihydroxypropanenitrile is not readily found in
the literature. The expected characteristic absorption bands based on its functional groups are

listed below.

Table 4. Expected Infrared Absorption Bands for 2,3-Dihydroxypropanenitrile

Wavenumber . . . .
Intensity Functional Group Vibration

(cm™)

3600-3200 Strong, Broad O-H Stretching

2260-2240 Medium C=N Stretching

1200-1000 Strong C-O Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained using the following general procedure:
e Sample Preparation:

o Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr).

o Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or
a solution of the sample in a volatile solvent is deposited on a salt plate and the solvent is

evaporated.
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o Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR
crystal (e.g., diamond or germanium).

e Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded.

o Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is
recorded.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of a synthesized compound like 2,3-dihydroxypropanenitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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